

Theoretical studies on 2,4-Dimethylpentane-1,2-diamine

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Compound of Interest

Compound Name: 2,4-Dimethylpentane-1,2-diamine

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**A Theoretical and

Experimental-Pro-spective on **2,4-Dimethylpentane-1,2-diamine****

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Abstract

2,4-Dimethylpentane-1,2-diamine is a chiral diamine with potential applications in catalysis, coordination chemistry, and as a precursor for pharmacologically active molecules. This whitepaper provides a comprehensive overview of its structural and electronic properties based on theoretical calculations. While specific experimental studies on this molecule are limited, this document outlines established experimental protocols that could be employed for its synthesis and characterization. This serves as a foundational guide for researchers and professionals in drug development and materials science who are interested in exploring the potential of this and structurally related diamines.

Introduction

Chiral diamines are a critical class of compounds in modern chemistry, serving as ligands in asymmetric catalysis and as building blocks for complex molecular architectures. **2,4-Dimethylpentane-1,2-diamine**, with its two stereocenters and flexible aliphatic backbone, presents an interesting target for theoretical and experimental investigation. Understanding its conformational landscape, electronic properties, and potential intermolecular interactions is key

to unlocking its utility. This document summarizes key computed properties and proposes a workflow for its experimental validation.

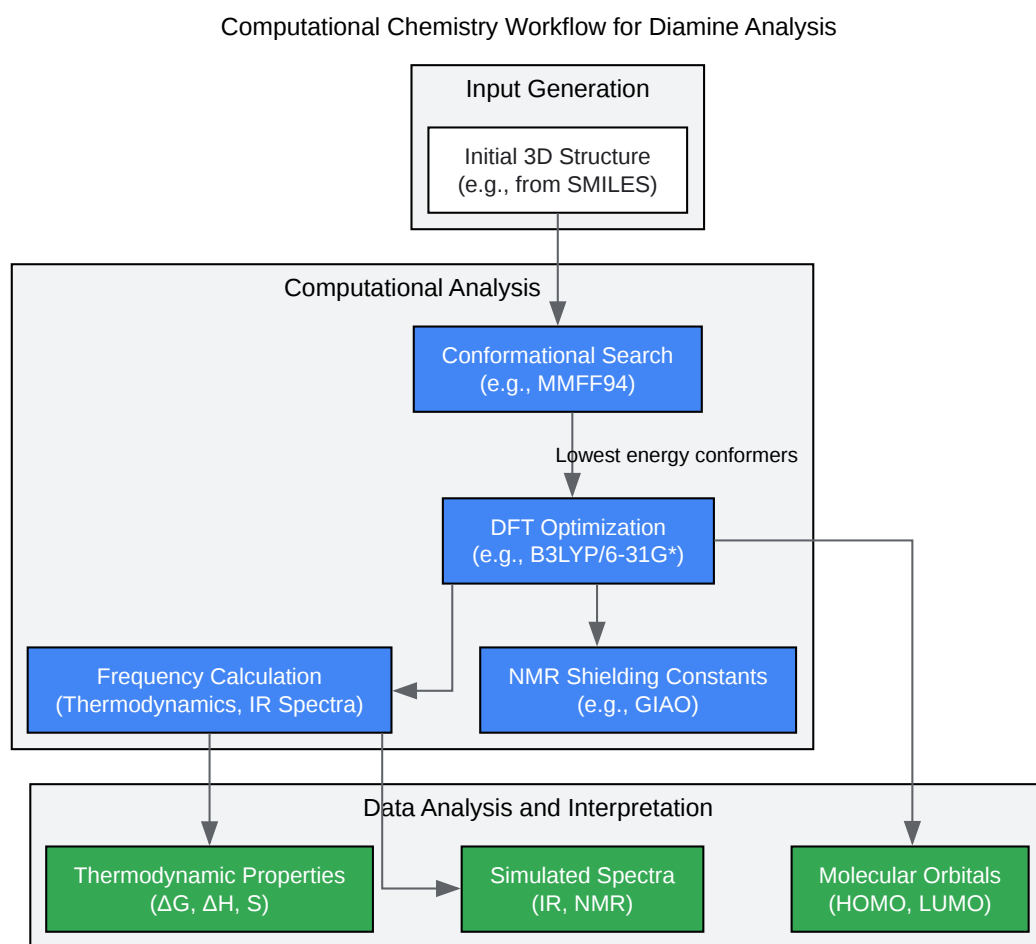
Molecular Properties

The fundamental properties of **2,4-Dimethylpentane-1,2-diamine** have been calculated and are presented below. These values provide a baseline for understanding the molecule's behavior.

Property	Value	Source
Molecular Formula	C7H18N2	[1]
Molecular Weight	130.235 g/mol	[1]
Canonical SMILES	<chem>CC(C)CC(C)(CN)N</chem>	[1]
InChI Key	JIWVNNBIBQCVCD-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	52 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Predicted XLogP3-AA	0.3	[1]
Predicted Collision Cross Section ([M+H] ⁺)	132.6 Å ²	[2]

Theoretical Studies: A Methodological Approach

While specific published theoretical studies on **2,4-Dimethylpentane-1,2-diamine** are not available, a standard computational workflow can be proposed. This workflow is applicable for conformational analysis and the calculation of various molecular properties.



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Caption: Computational workflow for theoretical analysis.

Proposed Experimental Protocols

The following section details proposed experimental methods for the synthesis and characterization of **2,4-Dimethylpentane-1,2-diamine**, based on established procedures for similar compounds.

Synthesis Protocol: Reductive Amination

A potential synthetic route to **2,4-Dimethylpentane-1,2-diamine** is through the reductive amination of a suitable keto-nitrile or amino-ketone precursor.

- **Precursor Synthesis:** Synthesis of a suitable starting material, such as 2-amino-2,4-dimethylpentanenitrile.
- **Reduction:** The precursor is dissolved in an appropriate solvent (e.g., ethanol or methanol) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using a Raney nickel or palladium on carbon catalyst under a hydrogen atmosphere) or with a chemical reducing agent (e.g., lithium aluminum hydride in an ethereal solvent).
- **Work-up:** After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up, typically involving acidification to protonate the diamine, extraction with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the free diamine.
- **Purification:** The final product is purified by distillation under reduced pressure or by column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the molecular structure and assess purity.
- **¹H NMR:** The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show distinct signals for the different types of protons in the molecule. Chemical shifts, integration, and coupling patterns will be analyzed to confirm the connectivity of the carbon skeleton.

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum will be acquired to identify the number of unique carbon environments. Based on the molecule's structure, seven distinct carbon signals would be expected.

Infrared (IR) Spectroscopy

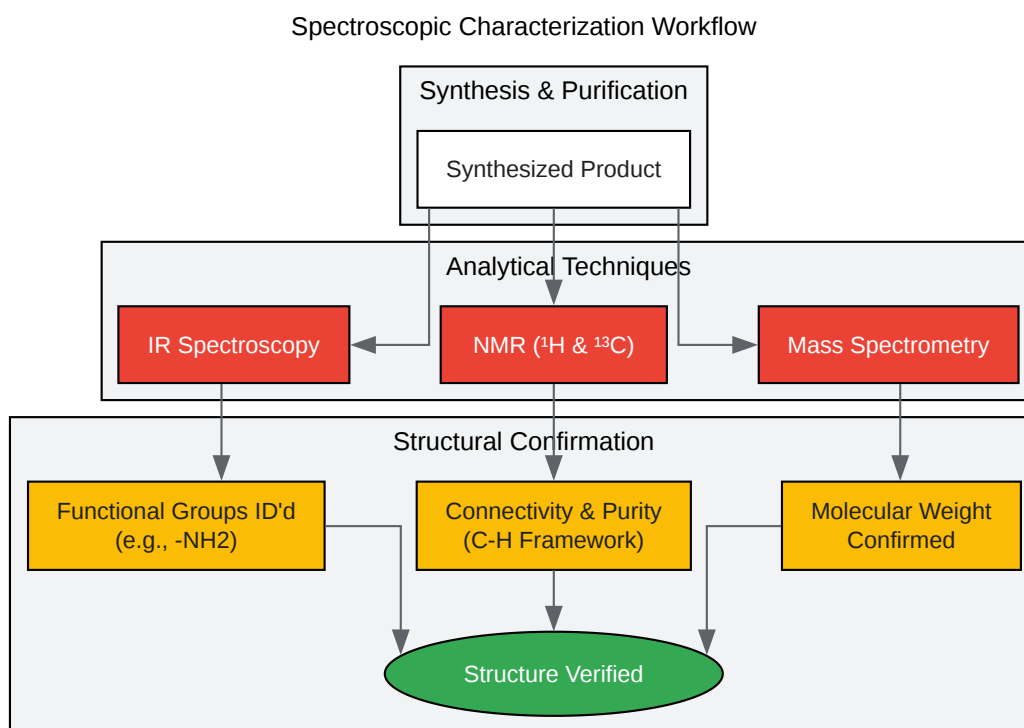
- Objective: To identify key functional groups.
- Method: A small amount of the purified liquid sample is analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Expected Peaks:
 - N-H stretching vibrations (characteristic of primary amines) in the region of 3300-3500 cm^{-1} .
 - C-H stretching vibrations of the alkyl groups just below 3000 cm^{-1} .
 - N-H bending vibrations around 1600 cm^{-1} .

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Method: Electrospray ionization (ESI) or chemical ionization (CI) are suitable methods to obtain the molecular ion peak ($[\text{M}+\text{H}]^+$).
- Expected Result: A molecular ion peak corresponding to the molecular weight of the compound (130.235 g/mol) is expected.

Logical Relationships in Spectroscopic Analysis

The process of characterizing a synthesized molecule involves a logical flow of experiments to confirm its identity and purity.



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Caption: Workflow for spectroscopic characterization.

Conclusion and Future Outlook

2,4-Dimethylpentane-1,2-diamine represents a molecule of interest for which foundational theoretical data and prospective experimental protocols are now established. The computational data provides a solid starting point for predicting its chemical behavior, while the outlined experimental workflows offer a clear path for its synthesis and empirical validation. Future research should focus on the synthesis of its enantiomerically pure forms and the exploration of their applications in asymmetric catalysis and as chiral synthons. The continued

interplay between theoretical predictions and experimental work will be crucial in fully realizing the potential of this and other novel diamine structures.

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